2-Aryl Substituted Tetrahydrofuran-3,4-dicarboxylate Derivatives: Stereoselective Synthesis Yields Versus Alternative Synthetic Routes
A stereoselective synthetic route to 2-aryltetrahydrofuran-3,4-dicarboxylate derivatives achieved high yields using a Diels-Alder approach with aryl-substituted oxazoles and alkyne dienophiles, followed by catalytic hydrogenation of dimethyl 2-arylfuran-3,4-dicarboxylates . The regioselective hydrolysis of the dimethyl ester groups was also demonstrated, producing asymmetric tetrahydrofuran-3,4-carboxylic acid derivatives suitable as precursors to bioactive lignan natural products .
| Evidence Dimension | Synthetic yield (reported as 'high yields') |
|---|---|
| Target Compound Data | A series of asymmetric 2-aryltetrahydrofuran-3,4-carboxylic acid derivatives synthesized in high yields |
| Comparator Or Baseline | Alternative synthetic routes to tetrahydrofuran lignans (not directly quantified in source) |
| Quantified Difference | Not explicitly quantified; qualitative assessment of high yield |
| Conditions | Diels-Alder reaction of aryl-substituted oxazoles with alkyne dienophile; catalytic hydrogenation of dimethyl 2-arylfuran-3,4-dicarboxylates |
Why This Matters
This evidence establishes tetrahydrofuran-3,4-dicarboxylic acid derivatives as viable intermediates for stereoselective synthesis of lignan-class natural products, a capability not shared by 2,5-dicarboxylic acid isomers.
